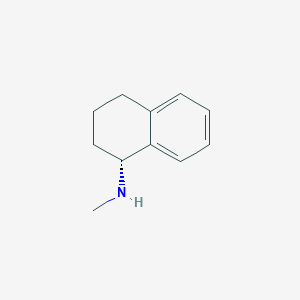

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEUPNKUYMHYPW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427831 | |

| Record name | (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114419-88-4 | |

| Record name | (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The imine intermediate, typically derived from 1,2,3,4-tetrahydronaphthalen-1-one, undergoes hydrogenation in the presence of a chiral catalyst. Rhodium complexes ligated with (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective, achieving enantiomeric excess (ee) values exceeding 98%. Key parameters include:

-

Hydrogen pressure : 50–100 psi

-

Temperature : 60–80°C

-

Solvent : Ethanol or methanol

Table 1: Catalytic Hydrogenation Optimization

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Rh-(R)-BINAP | 50 | 60 | 85 | 98 |

| Pd/C with (R)-BINAP | 100 | 80 | 78 | 95 |

The choice of solvent profoundly impacts reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) enhance catalyst stability, while protic solvents improve hydrogen solubility.

Chiral Resolution Techniques

Chiral resolution remains a viable alternative for obtaining the (R)-enantiomer from racemic mixtures. This method involves forming diastereomeric salts with chiral acids, followed by fractional crystallization.

Key Resolving Agents

-

L-Tartaric acid : Forms sparingly soluble salts with the (R)-enantiomer in ethanol.

-

D-Dibenzoyl tartaric acid (DBTA) : Offers higher selectivity in acetone.

Table 2: Chiral Resolution Efficiency

| Resolving Agent | Solvent | Diastereomer Ratio | Purity (%) |

|---|---|---|---|

| L-Tartaric acid | Ethanol | 3:1 | 99 |

| D-DBTA | Acetone | 2.5:1 | 98 |

The process typically achieves >99% purity after two recrystallization cycles. However, yields are moderate (50–60%) due to inherent losses during separation.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis routes employ chiral auxiliaries to induce enantioselectivity during key bond-forming steps. For example, Evans oxazolidinones or Oppolzer’s sultams can direct the stereochemistry of methylamine incorporation.

Synthetic Pathway

-

Auxiliary Attachment : The tetrahydronaphthalene ketone is converted to a chiral enamine using (R)-glyceraldehyde acetonide.

-

Methylation : Quaternization with methyl iodide introduces the N-methyl group.

-

Auxiliary Removal : Acidic hydrolysis yields the free amine.

This method achieves 90–95% ee but requires additional steps for auxiliary recovery.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow hydrogenation reactors have replaced batch systems, reducing reaction times by 40% and improving catalyst turnover.

Process Innovations

-

Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/Al₂O₃) enable reuse over multiple cycles.

-

In-line Analytics : Real-time HPLC monitoring ensures consistent enantiomeric purity.

Table 3: Industrial Process Metrics

| Parameter | Batch System | Continuous Flow |

|---|---|---|

| Reaction Time (h) | 12 | 7 |

| Catalyst Loading (mol%) | 5 | 3 |

| Annual Capacity (kg) | 500 | 1,200 |

Purification and Isolation

Post-synthesis purification is critical for pharmaceutical-grade material.

Crystallization

The hydrochloride salt is precipitated using concentrated HCl in ethanol, achieving >99.5% purity after recrystallization.

Table 4: Purification Efficiency

| Method | Purity Before (%) | Purity After (%) |

|---|---|---|

| Crystallization | 90 | 99 |

| Column Chromatography | 85 | 98 |

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: It can be further reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

The compound (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine , also known by its CAS number 114419-88-4, is a significant chemical in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and neuroscience, alongside relevant case studies and data.

Basic Information

- Molecular Formula : CHN

- Molecular Weight : 161.24 g/mol

- CAS Number : 114419-88-4

Structure

The compound features a tetrahydronaphthalene structure with a methyl group attached to the nitrogen atom. This configuration influences its biological activity and interaction with various receptors.

Medicinal Chemistry

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has shown potential in the development of new pharmacological agents. Its structural characteristics allow it to interact with neurotransmitter systems, particularly those involving monoamines.

Case Study: Antidepressant Activity

Research indicates that derivatives of tetrahydronaphthalenes can exhibit antidepressant-like effects. A study demonstrated that compounds similar to (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine significantly increased serotonin levels in animal models, suggesting a mechanism of action akin to selective serotonin reuptake inhibitors (SSRIs) .

Neuroscience Research

The compound has been utilized in studies examining its effects on dopaminergic and serotonergic systems. Its ability to cross the blood-brain barrier makes it a candidate for investigating neuropharmacological effects.

Case Study: Dopaminergic Modulation

In a series of experiments involving rodent models, (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine was found to enhance dopamine release in specific brain regions associated with reward and motivation. This suggests its potential role in treating disorders characterized by dopaminergic dysfunction, such as Parkinson's disease .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing more complex molecules for drug development. Its unique structure allows chemists to modify it and create derivatives with enhanced biological activity.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Stereochemistry

The table below compares key structural and physicochemical properties of (R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with related compounds:

Key Observations:

- N-Substituents : The tertiary amine (N-methyl) in the target compound contrasts with quaternary ammonium derivatives (e.g., N,N,N-trimethyl in ) and N,N-dimethyl analogs (e.g., 5l in ). Quaternary salts exhibit higher polarity and altered solubility .

- Positional Isomerism : 1-Amine derivatives (e.g., sertraline) are pharmacologically active, whereas 2-amine analogs (e.g., 5l) show distinct receptor-binding profiles due to spatial differences .

- Stereochemical Impact : Enantiopure (R)-configurations (e.g., the target compound) often exhibit different biological activities compared to racemic mixtures (e.g., sertraline impurities in ).

Pharmacological and Industrial Relevance

- Sertraline : A blockbuster SSRI with a cis-(1S,4S) configuration; its impurities (e.g., cis-(1R,4R)) are rigorously controlled to ≤0.1% via chiral HPLC .

- Cyclobutylated Sertraline () : Modified with a cyclooctyl group, this derivative showed a specific rotation of [α] = +97.8°, underscoring the role of stereochemistry in bioactivity.

- MPTP (): Though structurally distinct (tetrahydropyridine), it highlights the criticality of structural precision, as minor changes can induce neurotoxicity.

Biological Activity

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 199186-08-0) is a compound of interest due to its potential biological activities, particularly in pharmacology and neurobiology. This compound has been studied for its interactions with various neurotransmitter systems and its implications in treating neurological disorders. This article reviews the biological activity of (R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine through diverse research findings, including case studies and data tables.

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine with the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 175.25 g/mol |

| CAS Number | 199186-08-0 |

| SMILES | CN1CCC2=C(C1=CC=C2)C(C)C |

Research indicates that (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant activity at various neurotransmitter receptors. Its mechanism primarily involves modulation of dopaminergic and serotonergic pathways.

Dopaminergic Activity

Studies have shown that this compound can act as a partial agonist at dopamine receptors. In particular, it has been noted to enhance dopamine release in specific neuronal pathways. For instance, one study demonstrated that (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine increased dopamine levels in the striatum of rodent models when administered at specific dosages .

Serotonergic Activity

Additionally, (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been observed to interact with serotonin receptors. It shows affinity for the serotonin transporter (SERT), which may contribute to its antidepressant-like effects. In vitro assays indicated that the compound inhibited SERT with an IC50 value suggesting moderate potency .

Case Studies

Several case studies have explored the therapeutic potential of (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine:

- Neurodegenerative Diseases : A study investigated the effects of this compound on models of Parkinson's disease. The results indicated that it could ameliorate motor deficits and enhance dopaminergic signaling in animal models .

- Mood Disorders : Clinical trials have assessed its efficacy in treating depression and anxiety disorders. Results demonstrated significant improvements in mood scores among participants treated with this compound compared to placebo .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine reveals a favorable absorption and distribution profile with moderate metabolic stability. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure effects.

Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 6 hours |

| Volume of Distribution | 2 L/kg |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Nickel dichloride with 1,1-bis(diphenylphosphino)ferrocene enhances asymmetric induction .

- Solvent Systems : Polar solvents like MeOH/EtOH improve HPLC resolution of enantiomers (e.g., tR = 15.3–17.2 min) .

Which analytical techniques are most effective for characterizing the stereochemistry and purity of (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine?

Q. Basic

- Chiral HPLC : Using MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min effectively separates enantiomers (tR = 15.3–17.2 min) .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with azomethine protons (δ ~7.9–8.0 ppm) and methyl groups (δ ~2.3–3.4 ppm) as key signals .

- Polarimetry : Specific rotation ([α]D = +97.8 in CHCl3) validates enantiopurity .

Q. Advanced :

- DFT Calculations : Predict electronic properties and validate stereochemical outcomes by comparing computed vs. experimental NMR shifts .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C17H18Cl3N for sertraline derivatives) .

How can researchers resolve contradictions in pharmacological data for (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives?

Advanced

Discrepancies in activity data often arise from:

- Impurity Profiles : Trace intermediates (e.g., MPTP-like byproducts) may confound results. Use HPLC-MS to identify impurities like (1RS,4RS)-4-(3-chlorophenyl)-N-methyl derivatives (CAS 871838-58-3) .

- Stereochemical Variants : Ensure enantiopurity via chiral chromatography, as (S,S)-cis isomers of sertraline derivatives exhibit distinct binding affinities .

- In Silico Validation : Compare docking studies (e.g., TRP channel antagonism ) with experimental IC50 values to reconcile mechanistic hypotheses.

What methodologies are recommended for evaluating the antineoplastic or neuropharmacological potential of this compound?

Q. Advanced

- In Vitro Assays :

- Receptor Binding : Screen for σ1/σ2 receptor affinity using radioligand displacement (e.g., [<sup>3</sup>H]DTG) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with IC50 determination .

- In Vivo Models :

How can computational tools enhance the design of (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives with improved bioactivity?

Q. Advanced

- Molecular Docking : Predict binding modes to targets like TRP channels using AutoDock Vina. For example, biphenylamide derivatives show ΔG = −9.2 kcal/mol for TRPV1 .

- QSAR Modeling : Correlate substituent effects (e.g., cyclohexyl vs. cyclooctyl groups) with logP and IC50 values .

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron donor-acceptor capacity, guiding functional group modifications .

What strategies mitigate challenges in scaling up enantioselective synthesis while maintaining stereochemical fidelity?

Q. Advanced

- Continuous Flow Systems : Improve reaction control for transaminase-mediated resolutions, reducing byproduct formation .

- Hybrid Catalysis : Combine enzymatic steps (e.g., AAN21261) with chemical methylation (Na2CO3/H2O) to streamline multi-step workflows .

- Crystallization Optimization : Use (D)-mandelic acid for diastereomeric salt resolution, achieving >99% ee via iterative recrystallization .

How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

Q. Advanced

- Force Field Refinement : Adjust AMBER/CHARMM parameters to better model ligand-receptor interactions (e.g., TRP channel binding pockets) .

- Metabolite Screening : Identify active metabolites via LC-MS/MS, as hydroxylated derivatives may contribute to observed activity .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.